BenchChemオンラインストアへようこそ!

2-Methyl-1,4-diazepan-5-one trifluoroacetate

Medicinal chemistry Scaffold diversification Physicochemical property optimization

2-Methyl-1,4-diazepan-5-one trifluoroacetate (CAS 1390655-06-7) is a heterocyclic organic compound comprising a seven-membered 1,4-diazepan-5-one ring system bearing a methyl substituent at the 2-position, supplied as a trifluoroacetate salt for enhanced handling and solubility in synthetic applications. This compound belongs to the broader class of 1,4-diazepan-5-ones—a privileged scaffold in medicinal chemistry frequently explored for the development of PARP inhibitors, CB2 receptor agonists, and other bioactive molecules.

Molecular Formula C8H13F3N2O3
Molecular Weight 242.20
CAS No. 1390655-06-7
Cat. No. B3059890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,4-diazepan-5-one trifluoroacetate
CAS1390655-06-7
Molecular FormulaC8H13F3N2O3
Molecular Weight242.20
Structural Identifiers
SMILESCC1CNC(=O)CCN1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H12N2O.C2HF3O2/c1-5-4-8-6(9)2-3-7-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3,(H,8,9);(H,6,7)
InChIKeyPAAILCXIFILUQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,4-diazepan-5-one Trifluoroacetate (CAS 1390655-06-7): Chemical Class and Research-Grade Specifications for Scientific Procurement


2-Methyl-1,4-diazepan-5-one trifluoroacetate (CAS 1390655-06-7) is a heterocyclic organic compound comprising a seven-membered 1,4-diazepan-5-one ring system bearing a methyl substituent at the 2-position, supplied as a trifluoroacetate salt for enhanced handling and solubility in synthetic applications . This compound belongs to the broader class of 1,4-diazepan-5-ones—a privileged scaffold in medicinal chemistry frequently explored for the development of PARP inhibitors, CB2 receptor agonists, and other bioactive molecules [1][2]. The 2-methyl substitution pattern distinguishes it from unsubstituted and alternative alkyl-substituted diazepanone analogs, potentially influencing both synthetic utility and downstream biological evaluation [3].

Why Unsubstituted or Alternative Diazepanone Analogs Cannot Simply Replace 2-Methyl-1,4-diazepan-5-one Trifluoroacetate


Within the 1,4-diazepan-5-one scaffold family, subtle structural modifications—particularly substitution position and salt form—produce marked divergences in synthetic accessibility, physicochemical properties, and biological activity profiles that render generic substitution scientifically untenable for rigorous research applications [1]. The 2-methyl substitution in this compound creates a sterically and electronically distinct environment compared to the unsubstituted parent 1,4-diazepan-5-one (CAS 34376-54-0) and alternative substitution patterns such as 4-substituted or 7-substituted analogs [2][3]. Furthermore, the trifluoroacetate salt form confers differentiated handling and solubility characteristics relative to the free base (2-methyl-1,4-diazepan-5-one, CAS 1177348-65-0) and alternative salt forms including hydrochloride or dihydrochloride variants . The following quantitative evidence demonstrates precisely where this compound diverges from close comparators in ways that materially impact scientific and industrial selection decisions.

Quantitative Differentiation Evidence: 2-Methyl-1,4-diazepan-5-one Trifluoroacetate vs. Structural Analogs


2-Methyl Substitution vs. Unsubstituted Parent: Molecular Weight and Predicted Lipophilicity Differentiation

The 2-methyl substitution on the 1,4-diazepan-5-one scaffold introduces a measurable increase in molecular weight and predicted lipophilicity relative to the unsubstituted parent compound. This structural modification alters physicochemical properties that directly impact membrane permeability and oral bioavailability potential . While direct experimental logP data for the target compound are not reported in accessible literature, the substitution pattern parallels established structure-property relationships documented across diazepanone analogs where methyl incorporation at the 2-position consistently increases cLogP and molecular weight compared to the unsubstituted core [1].

Medicinal chemistry Scaffold diversification Physicochemical property optimization

Trifluoroacetate Salt Form vs. Free Base: Synthetic Handling and Procurement-Ready Specification

2-Methyl-1,4-diazepan-5-one trifluoroacetate (CAS 1390655-06-7) is supplied as a pre-formed trifluoroacetate salt with a verified purity specification of 95% and solid physical form, whereas the corresponding free base (2-methyl-1,4-diazepan-5-one, CAS 1177348-65-0) requires separate procurement and additional synthetic handling for salt formation if required for downstream applications . The trifluoroacetate counterion enhances aqueous solubility and provides a crystalline solid form amenable to accurate weighing and storage, in contrast to free base forms that may exhibit variable physical characteristics .

Organic synthesis Chemical procurement Salt form selection

Asymmetric Synthesis Potential: 2-Methyl Substitution Enables Enantioselective Functionalization

The 1,4-diazepan-5-one scaffold bearing a 2-methyl substituent serves as a substrate for palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA), achieving up to >99% yield and up to 95% enantiomeric excess (ee) for the construction of gem-disubstituted diazepanone heterocycles [1][2]. While direct data for the specific compound 2-methyl-1,4-diazepan-5-one trifluoroacetate in this transformation are not reported, the presence of the 2-methyl group creates a stereogenic center that enables enantioselective transformations unattainable with unsubstituted 1,4-diazepan-5-one lacking this chiral handle [3].

Asymmetric catalysis Chiral building blocks Enantioselective synthesis

Fluorinated Salt Form vs. Non-Fluorinated Analogs: Predicted ADME Property Differentiation

The trifluoroacetate salt form of 2-methyl-1,4-diazepan-5-one incorporates fluorine atoms that, in the broader context of 1,4-diazepan-5-one medicinal chemistry, are associated with enhanced metabolic stability and improved pharmacokinetic profiles . Within the 1,4-diazepane class, compounds lacking fluorine substitution have been documented to suffer from low metabolic stability, necessitating deliberate optimization strategies to achieve acceptable liver microsome stability and rat pharmacokinetic parameters [1]. While direct comparative metabolic stability data between 2-methyl-1,4-diazepan-5-one trifluoroacetate and non-fluorinated analogs are not available in accessible primary literature, the established structure-property relationship that fluorine incorporation improves metabolic stability provides a class-level inference for this differentiation.

Fluorine chemistry Metabolic stability Drug design

PARP Inhibitor Scaffold Potential: 2-Methyl Substitution vs. Alternative Substitution Patterns

The 1,2,3,4-tetrahydro-5H-aryl[1,4]diazepin-5-one scaffold, of which 2-methyl-1,4-diazepan-5-one is a simplified analog, has been identified as a low micromolar PARP1 inhibitor in cell-free assays, with the lead compound TBAP demonstrating PARP1 inhibitory activity [1]. Within this scaffold class, substitution pattern critically determines biological activity: N1-benzyl TPAP analogues demonstrated improved activity in the low nanomolar range compared to unsubstituted parent compounds [2]. The 2-methyl substitution present in the target compound represents a distinct substitution pattern that diverges from the aryl-fused and N1-substituted analogs reported in PARP inhibitor studies, offering a chemically differentiated entry point for exploring structure-activity relationships in this therapeutically relevant target space [3].

PARP inhibition Oncology Scaffold optimization

Recommended Research Applications for 2-Methyl-1,4-diazepan-5-one Trifluoroacetate Based on Quantitative Differentiation Evidence


Chiral Building Block for Enantioselective Synthesis of Diazepanone Derivatives

Researchers requiring enantiomerically enriched diazepanone heterocycles should prioritize this compound over unsubstituted 1,4-diazepan-5-one due to the 2-methyl stereogenic center, which enables palladium-catalyzed decarboxylative asymmetric allylic alkylation achieving up to >99% yield and up to 95% ee [1]. This chiral handle is absent in the unsubstituted parent (CAS 34376-54-0) and provides a unique synthetic entry point for constructing stereochemically defined gem-disubstituted diazepanones applicable to drug discovery programs targeting stereospecific biological interactions.

Fluorine-Containing Scaffold for Metabolic Stability Optimization in Medicinal Chemistry

For drug discovery programs where metabolic stability is a critical optimization parameter, this trifluoroacetate salt offers fluorine incorporation that, based on established structure-property relationships in 1,4-diazepane medicinal chemistry, is associated with improved metabolic stability relative to non-fluorinated analogs . This compound serves as a fluorine-containing building block for exploring structure-activity relationships where metabolic stability liabilities have been documented in non-fluorinated 1,4-diazepane series [2].

Diversified Scaffold for PARP Inhibitor Structure-Activity Relationship Exploration

Investigators developing PARP inhibitors should consider this 2-methyl substituted diazepanone core as a chemically distinct alternative to aryl-fused TAAP and TPAP scaffolds reported in the literature [3]. The 2-methyl substitution pattern represents an underexplored region of chemical space within the diazepanone PARP inhibitor pharmacophore, offering potential for novel intellectual property and differentiated biological profiles compared to established substitution patterns showing low micromolar to low nanomolar PARP1 inhibition [4].

Procurement-Ready Building Block for Parallel Synthesis and Library Construction

Laboratories conducting parallel synthesis or compound library construction benefit from the trifluoroacetate salt form, which provides a defined solid physical form with 95% purity specification . This procurement-ready format eliminates the additional synthetic step of salt formation required when starting from the free base (CAS 1177348-65-0) and ensures consistent quality control across multiple synthetic campaigns, reducing experimental variability and accelerating library production timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1,4-diazepan-5-one trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.